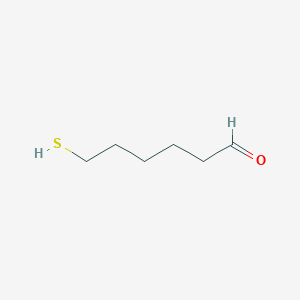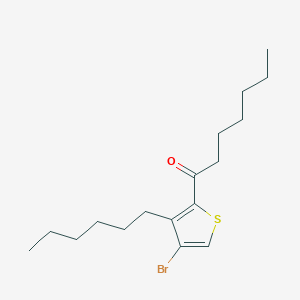
1-(4-Bromo-3-hexylthiophen-2-YL)heptan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-3-hexylthiophen-2-YL)heptan-1-one is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromo group at the 4-position and a hexyl group at the 3-position of the thiophene ring, along with a heptanone chain at the 1-position. The molecular formula of this compound is C17H27OSBr, and it has a molecular weight of 359.365 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-hexylthiophen-2-YL)heptan-1-one typically involves the bromination of 3-hexylthiophene followed by a coupling reaction with a heptanone derivative. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The coupling reaction is often facilitated by a palladium or nickel catalyst under conditions such as Suzuki-Miyaura or Stille coupling .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromo-3-hexylthiophen-2-YL)heptan-1-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: De-brominated thiophene derivatives.
Substitution: Thiophene derivatives with various substituents at the 4-position.
Applications De Recherche Scientifique
1-(4-Bromo-3-hexylthiophen-2-YL)heptan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and conjugated polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-3-hexylthiophen-2-YL)heptan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromo group can enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites in proteins or DNA .
Comparaison Avec Des Composés Similaires
3-Hexylthiophene: Lacks the bromo and heptanone groups, making it less reactive.
4-Bromo-3-hexylthiophene: Similar structure but without the heptanone chain.
2,5-Dibromo-3-hexylthiophene: Contains two bromo groups, increasing its reactivity in coupling reactions.
Uniqueness: 1-(4-Bromo-3-hexylthiophen-2-YL)heptan-1-one is unique due to the combination of the bromo group, hexyl chain, and heptanone moiety, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Propriétés
Numéro CAS |
880088-83-5 |
|---|---|
Formule moléculaire |
C17H27BrOS |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
1-(4-bromo-3-hexylthiophen-2-yl)heptan-1-one |
InChI |
InChI=1S/C17H27BrOS/c1-3-5-7-9-11-14-15(18)13-20-17(14)16(19)12-10-8-6-4-2/h13H,3-12H2,1-2H3 |
Clé InChI |
XQKUDEYNIFQYCP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=C(SC=C1Br)C(=O)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-hydrazinylidenemethyl]-6-thiophen-3-ylnaphthalene-2-carboxamide](/img/structure/B12604193.png)
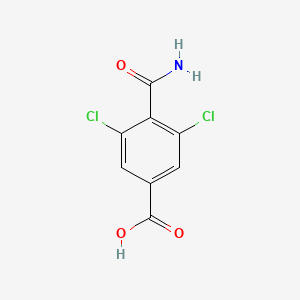
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylpyrrole-3-carboxamide](/img/structure/B12604210.png)
![2-Octyl-5-[5-[5-[5-[5-(5-octylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12604215.png)
![3-(3',4-Dihexyl[2,2'-bithiophen]-5-yl)-9-ethyl-9H-carbazole](/img/structure/B12604226.png)
![5-[3-(Hydroxymethyl)phenyl]furan-2-carbaldehyde](/img/structure/B12604232.png)
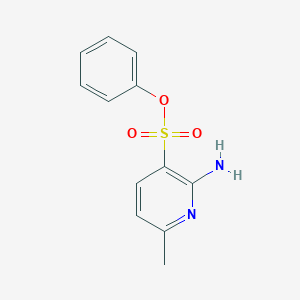
![[2-(Non-4-en-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol](/img/structure/B12604237.png)
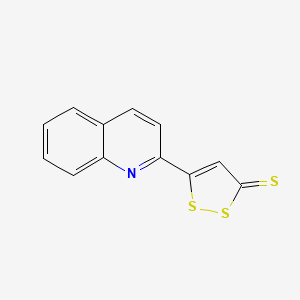
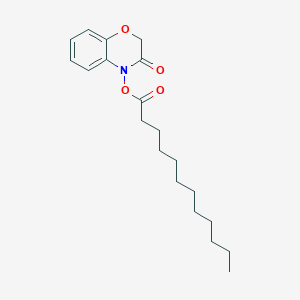
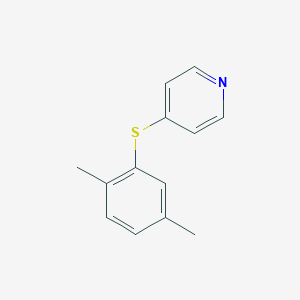
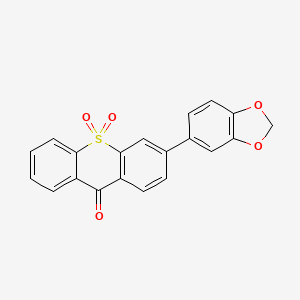
methanone](/img/structure/B12604282.png)
